4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C12H12F3NO It is known for its unique structural features, including a trifluoromethyl group and a hydroxy group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-(1-Hydroxy-2-methylpropyl)acetophenone with trifluoromethylating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(1-Oxo-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile.
Reduction: Formation of 4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzonitrile
- 4-Fluoro-3-(1-hydroxy-2-methylpropyl)benzonitrile
Uniqueness
4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile is unique due to the presence of both a trifluoromethyl group and a hydroxy group on the benzonitrile core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14F3NO |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
4-(1-hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H14F3NO/c1-7(2)12(18)10-5-4-9(6-17)11(8(10)3)13(14,15)16/h4-5,7,12,18H,1-3H3 |
InChI Key |
WCDRPXMVJXJYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)C#N)C(C(C)C)O |
Origin of Product |
United States |
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